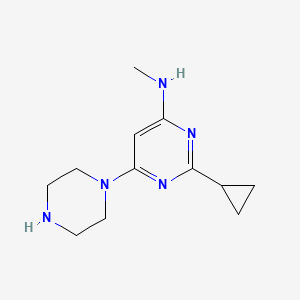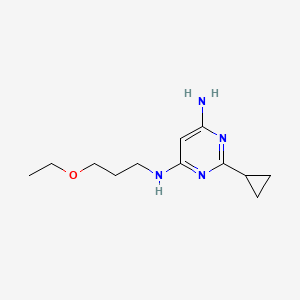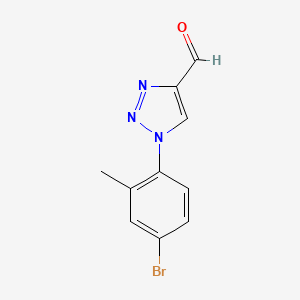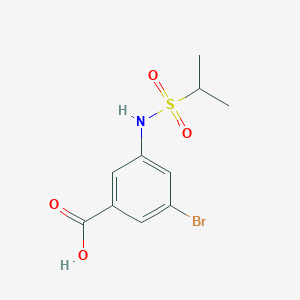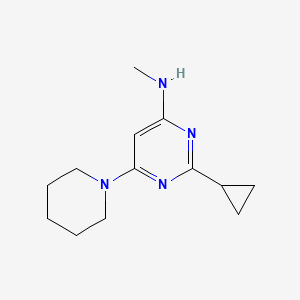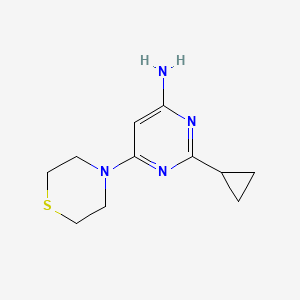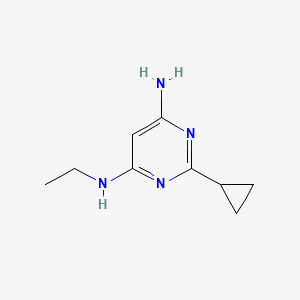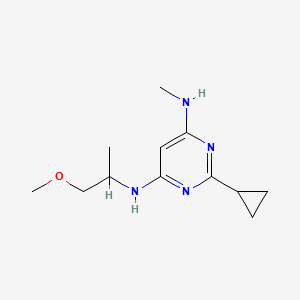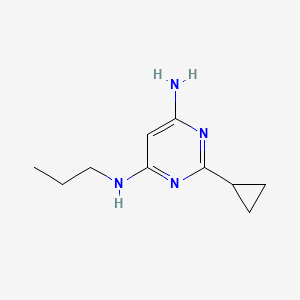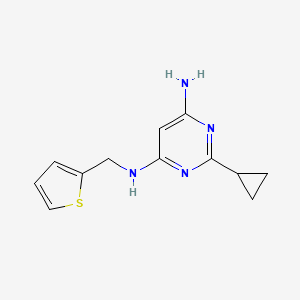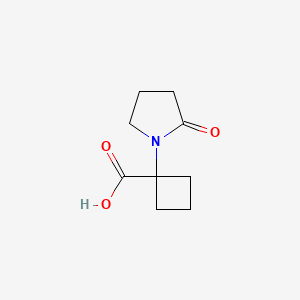![molecular formula C12H10N2O2S B1471735 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol CAS No. 1225715-97-8](/img/structure/B1471735.png)
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol
概要
説明
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol is an organic compound characterized by the presence of a pyridazine ring fused with a dioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol typically involves multiple steps starting from readily available precursors. One common method involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often include the use of solvents like ethanol, ethyl acetate, and chloroform, with temperature control being crucial to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to minimize side reactions and maximize yield. Industrial production would also focus on ensuring the safety and environmental compliance of the processes used.
化学反応の分析
Types of Reactions
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiol group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学的研究の応用
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its role in inhibiting oxidative stress-mediated cell apoptosis.
Industry: Utilized in the development of advanced materials, such as electroluminescent devices.
作用機序
The mechanism of action of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit oxidative stress by modulating the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation and apoptosis, making the compound a potential therapeutic agent for cancer treatment.
類似化合物との比較
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
What sets 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol apart from similar compounds is its unique combination of a pyridazine ring and a dioxin moiety. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in medicinal chemistry and materials science .
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c17-12-4-2-9(13-14-12)8-1-3-10-11(7-8)16-6-5-15-10/h1-4,7H,5-6H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLHPHGJZRIPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


